2',3'-Dideoxy-2',3'-didehydroinosine

Vue d'ensemble

Description

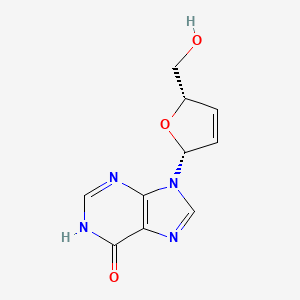

2’,3’-Dideoxy-2’,3’-didehydroinosine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties, particularly against HIV. This compound is structurally similar to inosine but lacks the hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which are replaced by hydrogen atoms and a double bond, respectively .

Analyse Biochimique

Biochemical Properties

2’,3’-Dideoxy-2’,3’-didehydroinosine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with various enzymes and proteins involved in nucleic acid metabolism. One of the primary enzymes it interacts with is reverse transcriptase, an enzyme crucial for the replication of retroviruses. By incorporating into the viral DNA during replication, 2’,3’-Dideoxy-2’,3’-didehydroinosine acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication . Additionally, it may interact with other nucleoside kinases and phosphatases, influencing their activity and altering nucleotide pools within the cell .

Cellular Effects

The effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine on various cell types and cellular processes are profound. In infected cells, it disrupts the normal function of reverse transcriptase, leading to the inhibition of viral replication. This compound also affects cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. Furthermore, it can influence cellular metabolism by altering the balance of nucleotides within the cell, potentially leading to mitochondrial dysfunction and other metabolic disturbances .

Molecular Mechanism

At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroinosine exerts its effects primarily through the inhibition of reverse transcriptase. The compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. This results in the premature termination of DNA synthesis, effectively halting viral replication . Additionally, 2’,3’-Dideoxy-2’,3’-didehydroinosine may inhibit other enzymes involved in nucleotide metabolism, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to 2’,3’-Dideoxy-2’,3’-didehydroinosine can lead to cumulative effects on cellular function, including mitochondrial toxicity and altered gene expression . These temporal effects are crucial for understanding the long-term implications of its use in therapeutic settings.

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication with minimal toxicity. At higher doses, it can cause significant adverse effects, including hepatotoxicity and mitochondrial dysfunction . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage management in clinical applications.

Metabolic Pathways

2’,3’-Dideoxy-2’,3’-didehydroinosine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It is phosphorylated by cellular kinases to its active triphosphate form, which then competes with natural nucleotides for incorporation into DNA. This competition can alter metabolic flux and affect the levels of various metabolites within the cell . Additionally, the compound may interact with enzymes such as nucleoside diphosphate kinase and phosphatases, influencing their activity and further modulating nucleotide pools .

Transport and Distribution

Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroinosine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters, which facilitate its entry into cells. Once inside, it is distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The compound’s distribution is influenced by its interactions with binding proteins and its affinity for specific cellular structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’,3’-didehydroinosine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which undergo radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . The process also involves the use of bromoethane or 3-bromopropanenitrile as alkylating agents to prepare the ribonucleoside 2’,3’-bisxanthates .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-2’,3’-didehydroinosine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’-Dideoxy-2’,3’-didehydroinosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its parent nucleoside.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2’ and 3’ positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and amines are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of 2’,3’-Dideoxy-2’,3’-didehydroinosine, which can have different biological activities .

Applications De Recherche Scientifique

2’,3’-Dideoxy-2’,3’-didehydroinosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

Biology: The compound is studied for its effects on cellular processes and its potential as a tool for genetic research.

Medicine: It is primarily known for its antiviral properties, particularly against HIV.

Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.

Mécanisme D'action

2’,3’-Dideoxy-2’,3’-didehydroinosine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .

Comparaison Avec Des Composés Similaires

2’,3’-Dideoxyadenosine: Another nucleoside analog with similar antiviral properties.

2’,3’-Dideoxycytidine: Known for its use in HIV treatment.

2’,3’-Didehydro-2’,3’-dideoxythymidine: Also used as an antiviral agent.

Uniqueness: 2’,3’-Dideoxy-2’,3’-didehydroinosine is unique due to its specific structure, which allows it to effectively inhibit HIV reverse transcriptase. Its lack of hydroxyl groups at the 2’ and 3’ positions and the presence of a double bond confer distinct chemical properties that enhance its antiviral activity .

Activité Biologique

2',3'-Dideoxy-2',3'-didehydroinosine (ddI) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. This article provides a comprehensive overview of the biological activity of ddI, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12N4O3

- Molecular Weight : 234.21 g/mol

- CAS Number : 42867-68-5

- InChI Key : TYQPBHYPIRLWKU-NKWVEPMBSA-N

This compound functions primarily as an inhibitor of viral reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. The compound mimics natural nucleosides, leading to chain termination during viral RNA transcription into DNA. This mechanism disrupts the viral life cycle and reduces viral load in infected individuals.

Key Mechanistic Insights:

- Inhibition of Reverse Transcriptase : ddI competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA strand.

- Metabolic Activation : Once inside the cell, ddI is phosphorylated to its active triphosphate form (ddI-TP), which exhibits a higher affinity for reverse transcriptase than natural substrates .

Pharmacokinetics

The pharmacokinetic profile of ddI is characterized by its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration. |

| Bioavailability | Approximately 50% due to first-pass metabolism. |

| Half-life | Approximately 1-2 hours. |

| Metabolism | Primarily hepatic; involves conversion to active triphosphate. |

| Excretion | Renal excretion as metabolites. |

Antiviral Activity

Numerous studies have demonstrated the efficacy of ddI against HIV:

- In Vitro Studies : Research indicates that ddI exhibits potent antiviral activity with IC50 values in low micromolar ranges against various HIV strains .

- Clinical Trials : Phase II and III clinical trials have shown that ddI can significantly reduce plasma viral loads in HIV-infected patients when administered alone or in combination with other antiretroviral agents .

Case Studies

- Case Study 1 : A clinical trial involving 300 HIV-positive patients treated with ddI for six months showed a significant decrease in viral load (average reduction of 1.5 log copies/mL) compared to baseline measurements.

- Case Study 2 : In a comparative study between ddI and zidovudine (AZT), patients receiving ddI reported fewer side effects and better tolerance, suggesting a favorable safety profile for long-term use .

Safety and Side Effects

While ddI is effective, it is associated with several side effects:

Propriétés

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQPBHYPIRLWKU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195544 | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42867-68-5 | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849Y7EQ734 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.